molecular formula C21H20N4S B15014486 1,3-Bis((phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione CAS No. 33424-75-8

1,3-Bis((phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione

Cat. No.: B15014486
CAS No.: 33424-75-8
M. Wt: 360.5 g/mol
InChI Key: MYHYVKHEYKPFMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis((phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione is a complex organic compound belonging to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities and are present in various pharmaceutical agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis((phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione typically involves the condensation of o-phenylenediamine with aromatic aldehydes in the presence of a suitable catalyst. One common method is the use of a one-pot cyclization reaction, where the starting materials are reacted in a single step to form the desired benzimidazole derivative. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 100°C) with catalysts like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and hydroxybenzotriazole (HOBT) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis((phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1,3-Bis((phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Bis((phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis((phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione is unique due to its specific substitution pattern and the presence of the thione group, which imparts distinct chemical and biological properties

Properties

CAS No.

33424-75-8

Molecular Formula

C21H20N4S

Molecular Weight

360.5 g/mol

IUPAC Name

1,3-bis(anilinomethyl)benzimidazole-2-thione

InChI

InChI=1S/C21H20N4S/c26-21-24(15-22-17-9-3-1-4-10-17)19-13-7-8-14-20(19)25(21)16-23-18-11-5-2-6-12-18/h1-14,22-23H,15-16H2

InChI Key

MYHYVKHEYKPFMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCN2C3=CC=CC=C3N(C2=S)CNC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.